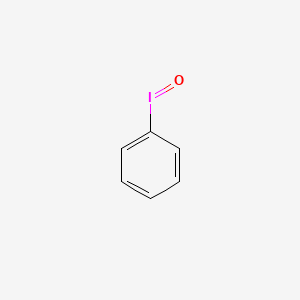

Iodosobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406477. The United Nations designated GHS hazard class pictogram is Flammable;Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

iodosylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c8-7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJVVHFRSFVEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060213 | |

| Record name | Benzene, iodosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid; [Merck Index] Light yellow powder; [TCI America MSDS] | |

| Record name | Iodosobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.7 [mmHg] | |

| Record name | Iodosobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-80-1 | |

| Record name | Iodosylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodosobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, iodosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, iodosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodosylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWW7V7Q50P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of Iodosobenzene in Modern Organic Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Iodosobenzene, a hypervalent iodine(I) reagent, and its derivatives have emerged as powerful and versatile tools in modern organic synthesis. Their ability to act as efficient oxygen transfer agents and mediators in a variety of bond-forming reactions has made them indispensable for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound and its diacetate derivative (PIDA), presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Oxygen-Transfer Reactions: Oxidation of Alcohols

One of the most prominent applications of this compound and its derivatives is the selective oxidation of alcohols to aldehydes and ketones. This transformation is often carried out in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which facilitates the regeneration of the active oxidizing species.

Quantitative Data for TEMPO-Mediated Alcohol Oxidation

The following table summarizes the efficacy of this compound diacetate (PIDA) in the TEMPO-catalyzed oxidation of a range of primary and secondary alcohols. The data highlights the high yields and selectivity achievable under mild reaction conditions.

| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 0.5 | 98 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 97 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 95 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 0.5 | 92 |

| 5 | 1-Phenylethanol | Acetophenone | 1 | 96 |

| 6 | Cyclohexanol | Cyclohexanone | 2 | 90 |

| 7 | Geraniol | Geranial | 1.5 | 85 |

| 8 | Octan-2-ol | Octan-2-one | 3 | 88 |

Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol

Materials:

-

Benzyl alcohol (1.0 mmol, 108 mg)

-

This compound diacetate (PIDA) (1.1 mmol, 354 mg)

-

TEMPO (0.05 mmol, 7.8 mg)

-

Dichloromethane (CH₂Cl₂), 10 mL

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzyl alcohol in dichloromethane (5 mL) in a round-bottom flask, add TEMPO.

-

Stir the solution at room temperature and add this compound diacetate in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) and stir for 10 minutes.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure benzaldehyde.

Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation

The following diagram illustrates the catalytic cycle of the TEMPO-mediated oxidation of a primary alcohol to an aldehyde using this compound diacetate as the stoichiometric oxidant.

A Comprehensive Technical Guide to the Synthesis and Characterization of Iodosobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of iodosobenzene (PhIO), a versatile hypervalent iodine reagent. This document details established synthetic protocols, thorough characterization methodologies, and critical safety information to aid researchers in its effective preparation and application.

Introduction

This compound is an important organoiodine compound utilized as an oxo-transfer reagent in a variety of organic transformations, including the epoxidation of alkenes and the conversion of metal complexes to their corresponding oxo derivatives.[1] Its utility in synthetic chemistry underscores the need for reliable and well-documented procedures for its preparation and characterization. This guide aims to provide a detailed resource for laboratory professionals.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrolysis of an iodobenzene(III) precursor. The two primary routes involve the hydrolysis of iodobenzene diacetate or iodobenzene dichloride. The former is often preferred due to the greater stability and more convenient preparation of the diacetate precursor, leading to a higher overall yield.[2]

Synthesis via Hydrolysis of this compound Diacetate

This method is favored for its stability and higher yield.[2] The synthesis involves two main steps: the preparation of this compound diacetate from iodobenzene, followed by its hydrolysis to this compound.

Step 1: Preparation of this compound Diacetate

This compound diacetate is synthesized by the oxidation of iodobenzene with peracetic acid.[3]

Experimental Protocol:

-

In a suitable reaction vessel, 20.4 g (0.10 mole) of iodobenzene is placed and the temperature is maintained at 30°C.[3]

-

To the well-stirred iodobenzene, 36 g (31 mL, 0.24 mole) of 40% peracetic acid is added dropwise over 30-40 minutes.[3]

-

Stirring is continued for an additional 20 minutes at 30°C, during which a homogenous yellow solution forms, and crystallization of the product may commence.[3]

-

The crystalline diacetate is collected by filtration, washed with cold water, and dried in a vacuum desiccator.[3]

-

This procedure typically yields 26.7–29.3 g (83–91%) of this compound diacetate with a melting point of 158–159°C (with decomposition).[3]

Step 2: Hydrolysis of this compound Diacetate

The prepared this compound diacetate is then hydrolyzed using a sodium hydroxide solution.[2]

Experimental Protocol:

-

Finely ground this compound diacetate (32.2 g, 0.10 mole) is placed in a beaker.[2]

-

150 mL of 3N sodium hydroxide is added over a 5-minute period with vigorous stirring.[2]

-

The resulting solid lumps are triturated for 15 minutes, and the reaction mixture is allowed to stand for an additional 45 minutes.[2]

-

100 mL of water is added, and the mixture is stirred vigorously.[2]

-

The crude solid this compound is collected on a Büchner funnel.[2]

-

The solid is washed with water and then purified by trituration in chloroform.[2]

-

After filtration and air-drying, 18.7–20.5 g (85–93%) of this compound is obtained.[2]

Caution: this compound explodes if heated to 210°C.[2]

Synthesis via Hydrolysis of Iodobenzene Dichloride

An alternative, though less common, method involves the hydrolysis of iodobenzene dichloride.[4]

Experimental Protocol:

-

In a mortar chilled in an ice bath, 55 g (0.2 mole) of iodobenzene dichloride, 50 g of anhydrous sodium carbonate, and 100 g of finely crushed ice are thoroughly ground.[4]

-

To the resulting paste, 140 mL of 5N sodium hydroxide is added in portions with continued trituration.[4]

-

After adding 100 mL of water, the mixture is allowed to stand overnight.[4]

-

The product is collected by suction filtration and washed thoroughly with water.[4]

-

The crude product can be used directly for some applications or purified further.[4]

Characterization of this compound

Thorough characterization is essential to confirm the purity and identity of the synthesized this compound. Due to its polymeric nature, consisting of –I–O–I–O– chains, it has low solubility in most solvents, which can present challenges for some analytical techniques.[1]

Physical Properties and Purity Assessment

| Property | Value | Reference |

| Appearance | Colorless solid | [1] |

| Molecular Formula | C₆H₅IO | [1] |

| Molar Mass | 220.01 g/mol | [1] |

| Melting Point | 210 °C (explodes) | [1][2] |

| Purity (Iodometric Titration) | >99% | [2] |

Iodometric Titration Protocol: A sample of approximately 0.25 g of this compound is placed in a flask containing 100 mL of water, 10 mL of 6 N sulfuric acid, 2 g of iodate-free potassium iodide, and 10 mL of chloroform. The flask is shaken for 15 minutes, and the liberated iodine is titrated with a standard 0.1 N sodium thiosulfate solution.[4] The reactions involved are: C₆H₅IO + 2HI → C₆H₅I + H₂O + I₂.[4]

Spectroscopic Characterization

While the polymeric and often amorphous nature of this compound can make spectroscopic analysis complex, the following techniques are crucial for its characterization.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound and confirming the absence of precursors. The polymeric nature of this compound, with its –I–O–I–O– chains, gives rise to characteristic absorptions.[1][5] The IR spectrum of ¹⁸O-labeled iodosylbenzene has been studied to assign the I-O vibrational modes.[6]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its low solubility, obtaining high-quality NMR spectra of this compound in common deuterated solvents can be challenging. However, NMR spectroscopy of its soluble precursors, such as iodobenzene and this compound diacetate, is straightforward and essential for confirming their identity and purity. For comparison, the ¹H NMR spectrum of iodobenzene shows signals in the aromatic region.[7][8] The ¹³C NMR spectrum of iodobenzene has also been reported.[9]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the monomeric unit of this compound. Electron ionization (EI) mass spectra of the related compound iodobenzene show a molecular ion peak at m/z 204.[10][11][12]

Thermal Analysis

Caution: this compound is known to explode upon heating to its melting point of 210°C.[2] Therefore, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be performed with extreme caution and appropriate safety measures, including the use of small sample sizes and protective shielding. Thermal studies of related hypervalent iodine reagents have shown that they typically undergo endothermic decomposition.[13]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Safety Considerations

This compound and its precursors require careful handling.

-

Explosion Hazard: this compound explodes when heated to 210°C.[2] Avoid heating the solid, especially during concentration of solutions.[14]

-

Peracetic Acid: Peracetic acid is a strong oxidizer and can be corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[3][14]

-

Hypervalent Iodine Reagents: These compounds are oxidizing agents and should be handled with care.[15]

Conclusion

This technical guide provides detailed, actionable protocols for the synthesis and characterization of this compound, tailored for a scientific audience. By adhering to these methodologies and safety precautions, researchers can confidently prepare and verify this valuable reagent for its numerous applications in organic synthesis and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Iodobenzene(591-50-4) MS spectrum [chemicalbook.com]

- 12. Benzene, iodo- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Iodosobenzene

For Researchers, Scientists, and Drug Development Professionals

Iodosobenzene (PhIO), a hypervalent iodine(III) reagent, is a valuable oxidizing agent in organic synthesis. However, its utility is intrinsically linked to its stability, which presents significant challenges for its storage and handling. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways, recommended storage conditions, and the experimental protocols necessary for its analysis.

Core Stability Profile

This compound is a solid that is notoriously unstable under various conditions, primarily heat and light. Its instability is a critical consideration for laboratory safety and for ensuring the reproducibility of experimental results. The compound is known to be sensitive to mechanical shock and can decompose explosively upon heating.

Thermal Stability

This compound exhibits limited thermal stability and is prone to disproportionation and explosive decomposition at elevated temperatures.

Quantitative Thermal Data:

While detailed kinetic studies on the thermal decomposition of this compound are not extensively available in the public domain, a critical decomposition temperature has been reported:

| Parameter | Value | Reference |

| Melting Point / Explosive Decomposition | 210 °C | [1] |

It is crucial to note that heating this compound, especially in a dry state, should be avoided. The explosive nature of its decomposition underscores the need for stringent temperature control during its handling and storage. Studies on related hypervalent iodine compounds show that thermal decomposition is a common characteristic of this class of reagents. For instance, polymer-supported hypervalent iodine reagents have been shown to be more stable, with decomposition temperatures ranging from 350-410 °C, compared to 132-160 °C for their non-supported counterparts[2].

Photochemical Stability

This compound is sensitive to light and will discolor and decompose upon exposure. The degradation is thought to proceed via homolytic cleavage of the carbon-iodine bond, a common photochemical pathway for iodoaromatic compounds. To maintain its integrity, this compound must be stored in amber or opaque containers, protected from all sources of light.

Hydrolytic Stability

This compound is prepared by the hydrolysis of this compound diacetate[1][3]. While this indicates some stability in the presence of water during its synthesis, prolonged exposure to moisture is not recommended as it can facilitate degradation. It is hygroscopic and should be stored in a dry environment.

Degradation Pathways

The decomposition of this compound can proceed through several pathways, depending on the conditions.

-

Thermal Decomposition: At elevated temperatures, this compound can disproportionate to form iodoxybenzene (PhIO₂) and iodobenzene (PhI). At its explosive decomposition temperature of 210 °C, it is expected to break down into iodine vapor and other products[1].

-

Photochemical Decomposition: Exposure to light, particularly UV radiation, can lead to the formation of radical species, initiating a cascade of decomposition reactions. The primary photochemical event is likely the cleavage of the C-I bond.

Figure 1. Simplified degradation pathways of this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and ensuring the safety of this compound.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, ideally refrigerated (2-8 °C). | To minimize thermal decomposition. |

| Light | Store in a tightly sealed, amber or opaque container. | To prevent photochemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Moisture | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis. |

Incompatible Materials:

-

Oxidizing agents: Can lead to vigorous or explosive reactions.

-

Magnesium: Incompatible.

-

Heat, flames, and sparks: this compound is flammable and can decompose violently when heated.

Handling Precautions:

-

Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid creating dust.

-

Ground all equipment to prevent static discharge.

-

Avoid contact with skin and eyes.

Disposal:

Degraded this compound and any contaminated materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols for Stability and Purity Analysis

To ensure the quality of this compound for research and development, regular analysis of its purity and stability is essential.

Purity Determination by Iodometric Titration

This is a classical and reliable method for determining the purity of this compound.

Principle: this compound oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Procedure:

-

Accurately weigh approximately 100-200 mg of the this compound sample into an Erlenmeyer flask.

-

Dissolve the sample in a suitable solvent, such as glacial acetic acid.

-

Add an excess of potassium iodide (KI) solution (e.g., 10 mL of a 10% w/v solution).

-

Acidify the mixture with a dilute strong acid, such as sulfuric acid (H₂SO₄).

-

Allow the reaction to proceed in the dark for 5-10 minutes.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate (e.g., 0.1 M) until the solution turns a pale yellow color.

-

Add a few drops of starch indicator solution. The solution should turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

Calculate the purity of the this compound based on the stoichiometry of the reaction.

Figure 2. Workflow for iodometric titration of this compound.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of this compound.

Experimental Workflow for Thermal Analysis:

Figure 3. Experimental workflow for TGA/DSC analysis.

Typical Experimental Conditions:

-

Sample size: 1-5 mg (small sample sizes are crucial for safety with potentially explosive materials).

-

Crucible: Aluminum or ceramic pans. Hermetically sealed pans can be used to study processes involving volatile products.

-

Heating rate: A standard heating rate is 10 °C/min. Slower heating rates can provide better resolution of thermal events.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to study thermal decomposition without oxidation.

-

Temperature range: A typical range would be from ambient temperature up to 300 °C, staying well below the known explosive decomposition temperature for initial screening.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing the purity of this compound and quantifying its degradation products.

A general HPLC method could involve:

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products (like iodobenzene and iodoxybenzene) absorb, typically in the range of 220-260 nm.

-

Standard Preparation: Prepare standards of this compound and any available potential degradation products to determine retention times and for quantification.

Logical Framework for Safe Storage

A systematic approach to the storage of this compound is essential to maintain its integrity and ensure laboratory safety.

Figure 4. Decision tree for the proper storage of this compound.

Conclusion

This compound is a powerful synthetic tool, but its inherent instability demands a thorough understanding of its properties and careful handling. By adhering to the storage conditions outlined in this guide and employing the described analytical techniques to monitor its purity and stability, researchers can ensure the safe and effective use of this important reagent in their work. The potential for explosive decomposition necessitates that all work with this compound be conducted with appropriate safety precautions in place.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iodosobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodosobenzene (C₆H₅IO) is a hypervalent iodine compound that serves as a versatile and powerful oxidizing agent in organic synthesis. Its ability to act as an oxygen transfer reagent has made it an invaluable tool in a variety of chemical transformations, including the oxidation of alcohols and the epoxidation of alkenes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its key reaction mechanisms. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical and Chemical Properties

This compound is a colorless to yellow, amorphous solid. It is sparingly soluble in many common organic solvents and poorly soluble in water. A key characteristic of this compound is its thermal instability; it is known to explode upon heating to its melting point. In the solid state, this compound exists as a polymer, which contributes to its low solubility.

Quantitative Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅IO | [1] |

| Molar Mass | 220.01 g/mol | [1] |

| Appearance | Colorless to yellow amorphous solid | [1] |

| Melting Point | 210 °C (with explosion) | [1] |

| Boiling Point | Decomposes upon melting | |

| Density | 1.229 g/cm³ | [1] |

| Solubility | Poor in water and most organic solvents | [1] |

Quantitative Physical Properties of this compound Diacetate

This compound diacetate (C₆H₅I(OAc)₂) is a common precursor to this compound and is a more stable, crystalline solid.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁IO₄ | [2] |

| Molar Mass | 322.10 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 161-163 °C | [3] |

| Solubility | Soluble in polar organic solvents like acetonitrile, dichloromethane, and ethanol | [3] |

Spectral Data

This compound Diacetate

¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 8.4 Hz, 2H), 7.64 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 2.06 (s, 6H).

¹³C NMR (in DMSO-d₆): Specific peak data can be found in various spectral databases.[3]

FT-IR (KBr disc): Characteristic peaks for the acetate carbonyl groups are observed around 1650-1700 cm⁻¹.[3]

Mass Spectrometry (Electron Ionization): The mass spectrum shows fragmentation patterns corresponding to the loss of acetate groups and the iodobenzene moiety.[3]

This compound

Due to its polymeric nature and instability, obtaining high-resolution spectral data for this compound can be challenging.

FT-IR: Vibrational spectroscopy indicates a polymeric structure with –I–O–I–O– chains.[1] The C-I stretching and out-of-plane bending vibrations are expected at low frequencies, typically below 300 cm⁻¹.[4] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[5]

Mass Spectrometry: The fragmentation of the iodobenzene ion has been studied, with the primary fragmentation being the loss of iodine to form a phenyl cation (C₆H₅⁺).[6]

Experimental Protocols

Synthesis of this compound Diacetate

This protocol describes the synthesis of this compound diacetate from iodobenzene.

Materials:

-

Iodobenzene

-

Peracetic acid (40% in acetic acid)

-

Water

-

Büchner funnel and filter paper

-

Beaker

-

Magnetic stirrer

Procedure:

-

In a 200-mL beaker equipped with a magnetic stirrer, place 20.4 g (0.10 mole) of iodobenzene.

-

Immerse the beaker in a water bath maintained at 30°C.

-

Add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise to the stirred iodobenzene over 30-40 minutes.

-

Continue stirring for another 20 minutes at 30°C. A homogeneous yellow solution will form, and crystallization may begin.

-

Cool the mixture in an ice bath for 30 minutes to complete crystallization.

-

Collect the crystalline diacetate on a Büchner funnel and wash with three 20-mL portions of cold water.

-

Dry the product on the funnel with suction for 30 minutes, followed by overnight drying in a vacuum desiccator containing calcium chloride.

Synthesis of this compound

This protocol details the preparation of this compound from this compound diacetate.

Materials:

-

This compound diacetate

-

Sodium hydroxide (3N solution)

-

Water

-

Chloroform

-

Büchner funnel and filter paper

-

Beaker

-

Stirring rod or spatula

Procedure:

-

Place 32.2 g (0.10 mole) of finely ground this compound diacetate in a 250-mL beaker.

-

Add 150 mL of 3N sodium hydroxide over a 5-minute period with vigorous stirring.

-

Triturate the lumps of solid that form with a stirring rod or spatula for 15 minutes.

-

Let the reaction mixture stand for an additional 45 minutes to complete the reaction.

-

Add 100 mL of water, stir vigorously, and collect the crude this compound on a Büchner funnel.

-

Return the wet solid to the beaker and triturate with 200 mL of water.

-

Collect the solid again on the Büchner funnel, wash with 200 mL of water, and dry by maintaining suction.

-

For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.

-

Separate the this compound by filtration and air-dry.

Mandatory Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound from iodobenzene.

TEMPO-Catalyzed Oxidation of a Primary Alcohol

Caption: Mechanism of TEMPO-catalyzed alcohol oxidation by this compound.

Epoxidation of an Alkene

Caption: Concerted mechanism for the epoxidation of an alkene by this compound.

Conclusion

This compound remains a reagent of significant interest and utility in modern organic synthesis. Its unique properties as an oxygen transfer agent, coupled with well-established synthetic protocols, make it a valuable tool for the construction of complex molecules. This guide has provided a detailed overview of the physical and chemical characteristics of this compound, practical experimental procedures, and a visual representation of its key reaction mechanisms. It is hoped that this comprehensive resource will aid researchers and professionals in the effective and safe application of this important hypervalent iodine compound.

References

The Dawn of Hypervalent Iodine Chemistry: A Technical Guide to the History and Discovery of Iodosobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and fundamental properties of iodosobenzene, a pivotal molecule in the development of hypervalent iodine chemistry. From its first synthesis by Conrad Willgerodt in the late 19th century to its modern applications as an oxidizing agent in organic synthesis, this document details the key scientific milestones. It includes a comparative analysis of historical and contemporary synthetic protocols, quantitative data on its physical and chemical properties, and detailed experimental procedures. Furthermore, this guide presents reaction pathways and catalytic cycles involving this compound, visualized through Graphviz diagrams to facilitate a deeper understanding of its reactivity. This document serves as an in-depth resource for researchers and professionals working in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (C₆H₅IO) holds a significant place in the history of organic chemistry as one of the first examples of a stable, synthetically useful hypervalent iodine compound. Its discovery opened the door to a new class of reagents that offer unique reactivity, particularly as mild and selective oxidizing agents. Unlike many heavy-metal-based oxidants, hypervalent iodine compounds are generally less toxic and more environmentally benign, making them attractive alternatives in modern organic synthesis. This guide will trace the origins of this compound, from its initial discovery to the elucidation of its structure and reactivity, providing a foundational understanding for its application in contemporary research and development.

History and Discovery

The journey into the world of hypervalent iodine chemistry began in the late 19th century with the pioneering work of German chemist Conrad Willgerodt. In 1892, Willgerodt reported the synthesis of this compound diacetate (C₆H₅I(OAc)₂) through the oxidation of iodobenzene.[1] By hydrolyzing this diacetate, he successfully isolated this compound, a stable, solid compound where iodine exists in a +3 oxidation state.[1] This discovery was a landmark achievement, demonstrating that iodine, like other halogens, could exhibit valencies greater than one in organic compounds.

Willgerodt's initial synthesis involved the reaction of iodobenzene with a mixture of acetic acid and peracetic acid, followed by hydrolysis.[1] This fundamental approach laid the groundwork for many of the synthetic methods that are still in use today. The early work by Willgerodt and his contemporaries sparked further investigation into the chemistry of hypervalent iodine, leading to the development of a diverse array of reagents with a broad range of applications in organic synthesis.

Synthesis of this compound

The synthesis of this compound has evolved since its discovery, with modern methods offering improved yields, safety, and scalability. The most common strategies involve the oxidation of iodobenzene, typically through an intermediate such as iodobenzene dichloride or iodobenzene diacetate.

Historical Synthetic Methods

One of the earliest methods for preparing this compound involved the hydrolysis of iodobenzene dichloride (C₆H₅ICl₂). This method, while historically significant, is often less favored in modern labs due to the instability of the dichloride intermediate.

Experimental Protocol:

A detailed procedure for this method is provided in Organic Syntheses.[2] In a typical preparation, iodobenzene dichloride is treated with an aqueous base, such as sodium hydroxide, to induce hydrolysis.

-

In a large mortar chilled in an ice bath, 55 g (0.2 mole) of iodobenzene dichloride, 50 g of anhydrous sodium carbonate, and 100 g of finely crushed ice are thoroughly ground until the ice has melted to form a thick paste.[2]

-

To this suspension, 140 ml of 5 N sodium hydroxide is added in 20-ml portions with repeated trituration after each addition.[2]

-

Finally, 100 ml of water is added to make the mixture more fluid, and it is allowed to stand overnight.[2]

-

The crude this compound is collected by suction filtration and washed thoroughly with water.[2]

-

The product is then washed with chloroform to remove any unreacted iodobenzene.[2]

-

After drying, a yield of 26–27 g (60–62%) of this compound with a purity of about 99% is obtained.[2]

Modern Synthetic Methods

The preferred modern route to this compound proceeds via the hydrolysis of iodobenzene diacetate. This intermediate is more stable and easier to handle than the dichloride, and the overall process generally provides higher yields.[3]

Experimental Protocol:

A well-established and reliable protocol for this synthesis is available in Organic Syntheses.[3]

-

Finely ground this compound diacetate (32.2 g, 0.10 mole) is placed in a 250-ml beaker.[3]

-

150 ml of 3N sodium hydroxide is added over a 5-minute period with vigorous stirring.[3]

-

The lumps of solid that form are triturated with a stirring rod for 15 minutes, and the reaction mixture is allowed to stand for an additional 45 minutes.[3]

-

One hundred milliliters of water is added, the mixture is stirred vigorously, and the crude this compound is collected on a Büchner funnel.[3]

-

The solid is washed with water and then triturated with 75 ml of chloroform to remove impurities.[3]

-

The purified this compound is collected by filtration and air-dried, affording a yield of 18.7–20.5 g (85–93%).[3]

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the two-step synthesis of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow, amorphous solid.[4] It is known to explode upon heating to around 210 °C.[3]

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅IO | [5] |

| Molar Mass | 220.01 g/mol | [5] |

| Melting Point | 210 °C (decomposes) | [3] |

| Density | ~1.87 g/cm³ | [5] |

| Solubility in Water | Slightly soluble | [4][5] |

| Solubility in Organic Solvents | Soluble in methanol. Slightly soluble in ether and DMSO. Readily soluble in chloroform and benzene. | [4][6][7] |

Spectroscopic Data

Detailed 1H and 13C NMR spectra specifically for this compound are not widely reported, likely due to its polymeric nature and poor solubility in many common NMR solvents. However, the spectral data for its precursor, iodobenzene, is well-documented.

1H NMR of Iodobenzene (Precursor): The 1H NMR spectrum of iodobenzene typically shows signals in the aromatic region (7.0-7.8 ppm).[8]

13C NMR of Iodobenzene (Precursor): The 13C NMR spectrum of iodobenzene exhibits characteristic shifts for the aromatic carbons.[6]

This compound Derivatives

The discovery of this compound paved the way for the synthesis of a wide range of derivatives with tailored reactivity.

This compound Diacetate

As a key intermediate in the synthesis of this compound, this compound diacetate is also a valuable oxidizing agent in its own right. It is a stable, crystalline solid that is commercially available or can be readily prepared in the laboratory.

Experimental Protocol for Synthesis:

A common method for the preparation of this compound diacetate from iodobenzene is detailed in Organic Syntheses.[3]

-

To a well-stirred solution of iodobenzene (20.4 g, 0.10 mole) in acetic acid, 40% peracetic acid is added dropwise at a controlled temperature.

-

After the reaction is complete, the mixture is cooled to induce crystallization.

-

The crystalline this compound diacetate is collected by filtration, washed with cold water, and dried.

-

This procedure typically yields 26.7–29.3 g (83–91%) of the diacetate.[3]

Substituted Iodosobenzenes

A variety of substituted iodosobenzenes can be prepared from the corresponding substituted iodobenzenes using similar synthetic strategies. For example, o-, m-, and p-iodosotoluene, and 2- and 4-iodoso-m-xylene have been synthesized.[3]

Experimental Protocol for the Synthesis of 4-Iodo-m-xylene (a precursor for a substituted this compound):

A procedure for the synthesis of 4-iodo-m-xylene is available in Organic Syntheses.[9] This substituted iodobenzene can then be oxidized to the corresponding this compound derivative.

-

m-Xylene is treated with iodine and an oxidizing agent, such as a mixture of acetic acid, sulfuric acid, and iodic acid.

-

The reaction mixture is worked up to isolate the crude 4-iodo-m-xylene.

-

Purification by distillation under reduced pressure yields the final product.

Reactivity and Reaction Mechanisms

This compound is a versatile oxidizing agent capable of participating in a variety of transformations, including the oxidation of alcohols, sulfides, and phosphines. It can also act as an oxygen transfer agent to metal complexes.

Catalytic Oxidation Cycle

In many applications, this compound is used in stoichiometric amounts. However, catalytic systems have been developed where this compound is regenerated in situ. This is often achieved by using a terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA), to reoxidize the iodobenzene byproduct back to the active iodine(III) species.[10]

Catalytic Cycle of Iodobenzene in Oxidative Cyclization

Caption: A simplified catalytic cycle for an iodobenzene-catalyzed oxidation.

Conclusion

The discovery of this compound by Conrad Willgerodt was a seminal moment in the history of organic chemistry. It not only introduced a new class of chemical reagents but also challenged the existing understanding of chemical bonding and reactivity. From its humble beginnings in a 19th-century laboratory, this compound and its derivatives have become indispensable tools for synthetic chemists, offering a mild, selective, and environmentally conscious alternative to traditional metal-based oxidants. The continued exploration of hypervalent iodine chemistry promises to yield even more innovative synthetic methodologies, with this compound remaining at the core of this exciting and evolving field.

References

- 1. Iodosobenzène — Wikipédia [fr.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 536-80-1 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Iodo-m-xylene, 98% | Fisher Scientific [fishersci.ca]

- 10. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes [organic-chemistry.org]

An In-Depth Technical Guide to Iodosobenzene: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodosobenzene (CAS Number: 536-80-1), also known as iodosylbenzene, is a hypervalent iodine compound with the chemical formula C₆H₅IO.[1][2] It is a colorless to pale yellow, solid organoiodine reagent that serves as a versatile oxidizing agent in a multitude of organic transformations.[1][3] This technical guide provides comprehensive information on the chemical and physical properties, safety data, synthesis protocols, and key applications of this compound, with a focus on its utility in modern organic synthesis.

Chemical and Physical Properties

This compound is characterized by the presence of an iodosyl group (-IO) attached to a benzene ring.[3] While its empirical formula suggests a simple monomeric structure, spectroscopic data and its low solubility in most solvents indicate a polymeric nature, consisting of –I–O–I–O– chains.[1]

| Property | Value | Reference |

| CAS Number | 536-80-1 | [1][2][4] |

| Molecular Formula | C₆H₅IO | [1][2] |

| Molecular Weight | 220.01 g/mol | [1][2] |

| Appearance | Colorless to pale yellow solid | [1][3] |

| Melting Point | 210 °C (decomposes, may explode) | [1] |

| Solubility | Poor in most solvents | [1] |

Safety Data and Hazard Information

This compound is a reactive and hazardous substance that requires careful handling. It is classified as a flammable solid and can cause skin and serious eye irritation.[5][6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable solids | 1 | H228: Flammable solid |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

(Data sourced from multiple safety data sheets)[5][6]

GHS Pictograms & Signal Word

Pictograms:

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling and storage of this compound is provided below.

| Code | Precautionary Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P370+P378 | In case of fire: Use sand, carbon dioxide or powder extinguisher to extinguish. |

(Data sourced from multiple safety data sheets) [5][6]

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. [5][6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and ignition sources. [5][6]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through the hydrolysis of this compound diacetate or iodobenzene dichloride. The following are detailed protocols for these preparations.

Synthesis from this compound Diacetate

This method is often preferred due to the greater stability of the diacetate precursor.

Experimental Workflow:

Methodology:

-

Place 32.2 g (0.10 mole) of finely ground this compound diacetate in a 250-mL beaker.

-

Over a 5-minute period, add 150 mL of 3N sodium hydroxide with vigorous stirring.

-

Triturate the resulting solid lumps with a stirring rod for 15 minutes.

-

Allow the reaction mixture to stand for an additional 45 minutes to ensure the completion of the reaction.

-

Add 100 mL of water, stir the mixture vigorously, and collect the crude this compound on a Büchner funnel.

-

Return the wet solid to the beaker and triturate it in 200 mL of water.

-

Collect the solid again on the Büchner funnel and wash it with 200 mL of water.

-

Dry the solid by maintaining suction.

-

For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.

-

Separate the this compound by filtration and allow it to air-dry.

Caution: this compound may explode if heated to its melting point of 210 °C.

Applications in Organic Synthesis

This compound is a powerful oxo-transfer reagent, primarily used for the epoxidation of alkenes and the oxidation of alcohols to aldehydes and ketones.

Oxidation of Alcohols

This compound, often in the form of its diacetate derivative (IBD) and in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), provides a highly selective method for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. This method is also chemoselective for primary alcohols in the presence of secondary alcohols.

General Reaction Scheme:

This protocol is valued for its mild reaction conditions and avoidance of heavy metal reagents.

Epoxidation of Alkenes

This compound can be used to epoxidize certain alkenes. The reaction often proceeds through the formation of an intermediate adduct with a metal catalyst, which then transfers an oxygen atom to the alkene.

Logical Relationship for Catalytic Epoxidation:

Note on Proteomics and Signaling Pathways

While "this compound" is sometimes mentioned in the context of "proteomics research," a thorough review of the scientific literature indicates that its direct role in proteomics or biological signaling pathways is not established. The use of iodine-containing compounds in proteomics typically refers to reagents like iodoacetamide, which is used for the alkylation of cysteine residues during sample preparation for mass spectrometry. There is currently no evidence to suggest that this compound is involved in cellular signaling.

Conclusion

This compound is a valuable and potent oxidizing agent in the synthetic chemist's toolkit. Its effective application requires a thorough understanding of its properties and strict adherence to safety protocols due to its hazardous nature. The synthetic methods outlined provide a clear path to its preparation, and its utility in the selective oxidation of alcohols and epoxidation of alkenes highlights its importance in modern organic synthesis.

References

An In-depth Technical Guide to the Solubility of Iodosobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iodosobenzene, a significant oxo transfer reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a standardized experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with the chemical formula C₆H₅IO, is a polymeric solid consisting of –I–O–I–O– chains, which contributes to its generally low solubility in many common solvents.[1] Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the specific intermolecular interactions between the solute and the solvent molecules.

Qualitative Solubility of this compound

While specific quantitative data is scarce, a qualitative understanding of this compound's solubility has been established through various chemical preparations and observations. The following table summarizes the available information on the solubility of this compound in a range of common solvents.

| Solvent | Solubility Description | Source(s) |

| Water | Poorly soluble/Insoluble | [2] |

| Hot Water | Soluble | [3][4] |

| Ethanol | Soluble (especially when hot) | [3][4] |

| Methanol | Slightly soluble | [3][5] |

| Chloroform | Soluble (used for purification) | [3][6] |

| Diethyl Ether | Slightly soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2] |

| Trifluoroacetic Acid (TFA) | Slightly soluble | [3] |

| Pyridine | Soluble | [5] |

Note: The polymeric nature of solid this compound suggests that its dissolution may be a slow process and could be enhanced by heating.[1]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid organic compound such as this compound. This protocol is adapted from standard laboratory procedures for solubility testing.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., water, methanol, ethanol, acetone, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Label test tubes for each solvent to be tested.

-

-

Initial Qualitative Solubility Test:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble or sparingly soluble.

-

-

Effect of Temperature:

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block.

-

Observe if the solid dissolves upon heating. If it does, the compound is soluble in the hot solvent.

-

Allow the solution to cool to room temperature and observe if the compound precipitates out of the solution.

-

-

Semi-Quantitative Determination (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter can be used.

-

Evaporate the solvent from the extracted sample to dryness under reduced pressure or in a fume hood.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL or mol/L.

-

Safety Precautions:

-

This compound is a flammable solid and can explode if heated to 210 °C.[5]

-

Always handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Experimental Workflow

The logical progression of the experimental protocol for determining solubility can be visualized as a workflow diagram.

Caption: A flowchart illustrating the experimental workflow for the qualitative determination of this compound's solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains elusive in readily available literature, a clear qualitative picture emerges. It is generally a compound with low solubility, a characteristic attributed to its polymeric structure. Its solubility can be enhanced in some solvents with an increase in temperature. For research and development purposes requiring precise solubility data, it is recommended to perform experimental determinations following the protocol outlined in this guide. This will ensure accurate and reliable data for applications in synthesis, purification, and formulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 536-80-1 [m.chemicalbook.com]

- 4. This compound | 536-80-1 [chemicalbook.com]

- 5. This compound | 536-80-1 | TCI AMERICA [tcichemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Iodosobenzene as a Precursor for Hypervalent Iodine Reagents

This guide provides a comprehensive overview of this compound's central role as a precursor in the synthesis of hypervalent iodine reagents, which are pivotal in modern organic chemistry and pharmaceutical development. It offers detailed experimental protocols, quantitative data for key transformations, and visualizations of synthetic pathways.

Introduction to this compound and Hypervalent Iodine Reagents

Hypervalent iodine compounds are reagents that possess an iodine atom in a formal oxidation state higher than the -1 found in simple organoiodides. These reagents, particularly those in the Iodine(III) (λ³-iodanes) and Iodine(V) (λ⁵-iodanes) states, have become indispensable tools in organic synthesis due to their low toxicity, ready availability, and ease of handling.[1][2] They serve as powerful oxidizing agents and facilitate a wide range of transformations, including oxidative cyclizations, functional group introductions, and cross-coupling reactions.[2][3][4]

This compound (PhIO) is a foundational λ³-iodane that, despite its own utility, primarily serves as a key precursor to a vast array of other hypervalent iodine reagents.[5] It is an amorphous white powder that can be prepared through the hydrolysis of iodobenzene dihalides or diacetates under basic conditions.[6] While it is a polymeric solid with low solubility in most organic solvents, its derivatives are often highly soluble and exhibit finely tuned reactivity.[6][7]

The significance of this compound-derived reagents in drug development is substantial. Their application in late-stage functionalization and the construction of complex molecular architectures, such as those found in many active pharmaceutical ingredients (APIs), is a testament to their versatility.[8][9] For instance, hypervalent iodine reagents are employed in the synthesis of various heterocyclic compounds, which are common motifs in pharmaceuticals.[2][5]

Caution: this compound and many of its derivatives are known to be explosive under certain conditions, such as heating.[10] Therefore, appropriate safety precautions, including the use of a blast shield, should always be taken when handling these compounds.

Synthesis of this compound

This compound can be synthesized through several methods, with the hydrolysis of this compound diacetate being a common and efficient laboratory-scale procedure.

From this compound Diacetate

This method is often preferred due to the stability of the diacetate precursor and the high yields obtained.[10]

Experimental Protocol

-

In a 250-mL beaker, place 32.2 g (0.10 mole) of finely ground this compound diacetate.

-

With vigorous stirring, add 150 mL of 3N sodium hydroxide over a 5-minute period.

-

Break up any lumps that form with a stirring rod and continue to stir for 15 minutes.

-

Allow the reaction mixture to stand for an additional 45 minutes to ensure the completion of the reaction.

-

Add 100 mL of water, stir vigorously, and collect the crude this compound by filtration using a Büchner funnel.

-

Return the wet solid to the beaker and wash it by stirring with 200 mL of water.

-

Filter the solid again and wash it on the funnel with another 200 mL of water. Dry the solid by maintaining suction.

-

For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.

-

Separate the purified this compound by filtration and allow it to air-dry.[10]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 18.7–20.5 g (85–93%) | [10] |

| Melting Point | 210°C (with explosion) | [10] |

| Purity | >99% (by iodometric titration) | [10] |

From Iodobenzene Dichloride

An alternative preparation involves the hydrolysis of iodobenzene dichloride.

Experimental Protocol

-

In a large mortar chilled in an ice bath, place 55 g (0.2 mole) of iodobenzene dichloride, 50 g of anhydrous sodium carbonate, and 100 g of finely crushed ice.

-

Grind the mixture thoroughly until all the ice has melted, resulting in a thick paste.

-

Add 140 mL of 5 N sodium hydroxide in 20-mL portions, with thorough trituration after each addition.

-

Add 100 mL of water to make the mixture more fluid and let it stand overnight.

-

Collect the product by suction filtration, pressing it thoroughly on the filter.

-

Transfer the solid to a beaker and wash it with 300 mL of water.

-

Filter with suction, then wash again in a beaker with 300 mL of water.

-

Collect the solid by suction filtration and wash it with about 250 mL of water on the filter.

-

After air-drying, stir the product to a thin mush with a small amount of chloroform, remove the solvent by suction, and spread it on filter paper to dry.[11]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 26–27 g (60–62%) | [11] |

| Purity | ~99% (by titration) | [11] |

This compound as a Precursor to Key Hypervalent Iodine Reagents

This compound is the starting point for the synthesis of a variety of important hypervalent iodine reagents. The following sections detail the preparation of some of the most common ones.

(Diacetoxyiodo)benzene (PIDA)

(Diacetoxyiodo)benzene, also known as Phenyliodine(III) diacetate (PIDA), is a versatile and commercially available oxidizing agent.[12] It can be prepared from iodobenzene, and its synthesis is a key step in the production of this compound itself.

Experimental Protocol for PIDA Synthesis

-

Charge a 200-mL beaker equipped with a magnetic stirrer with 20.4 g (0.10 mole) of iodobenzene.

-

Immerse the beaker in a water bath maintained at 30°C.

-

Add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise to the well-stirred iodobenzene over 30–40 minutes.

-

Continue stirring for another 20 minutes at 30°C.

-

Cool the mixture in an ice bath for 45 minutes.

-

Collect the crystalline diacetate on a Büchner funnel and wash it with three 20-mL portions of cold water.

-

Dry the product on the funnel with suction for 30 minutes, followed by overnight drying in a vacuum desiccator containing calcium chloride.[13]

Quantitative Data for PIDA Synthesis

| Parameter | Value | Reference |

| Yield | 26.7–29.3 g (83–91%) | [13] |

| Melting Point | 158–159°C (with decomposition) | [13] |

| Purity | 97–98% | [13] |

Diaryliodonium Salts

Diaryliodonium salts are valuable arylating agents in organic synthesis. They can be prepared from this compound and an arene in the presence of an acid and an oxidizing agent.

Experimental Protocol for Diaryliodonium Salt Synthesis

A general procedure for the synthesis of diaryliodonium salts involves the reaction of an aryl iodide and an arene with an oxidizing agent like Oxone in the presence of sulfuric acid.[14]

-

Mix the aryl iodide and the arene.

-

Add finely ground Oxone and sulfuric acid.

-

Stir the reaction mixture. The reaction can be slow and the mixture may become viscous.

-

After the reaction is complete, add an aqueous solution of a salt (e.g., KBr) to precipitate the diaryliodonium salt.

-

Isolate the product by filtration.

Quantitative Data for Diaryliodonium Salt Synthesis

| Aryl Iodide | Arene | Product | Yield | Reference |

| Iodobenzene | Toluene | 4-Methyl-1-(phenyl)iodonium bromide | 30% | [14] |

| Iodobenzene | Anisole | 4-Methoxy-1-(phenyl)iodonium bromide | (not specified) | [14] |

| 3-Trifluoromethyliodobenzene | Toluene | 4-Methyl-1-(3-trifluoromethylphenyl)iodonium bromide | (not specified) | [14] |

Dess-Martin Periodinane (DMP)

Dess-Martin periodinane is a highly selective and mild oxidizing agent for primary and secondary alcohols. It is synthesized from 2-iodobenzoic acid, which itself can be derived from this compound chemistry. The key intermediate is 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a λ⁵-iodane.

Experimental Protocol for DMP Synthesis

The synthesis of DMP is a two-step process starting from 2-iodobenzoic acid.

Step 1: Synthesis of 1-hydroxy-1,2-benziodoxol-3(1H)-one (precursor to IBX)

-

To a vigorously stirred solution of 17.2 g (69 mmol) of 2-iodobenzoic acid and 14.6 mL of 0.73 M H₂SO₄, add 15.2 g (91 mmol) of potassium bromate over 30 minutes.

-

Maintain the reaction temperature below 55°C using an ice bath.

-

Warm the resulting mixture to 65°C and stir for 4 hours.

-

Cool the slurry to 0°C, filter, and wash with water (200 mL), ethanol (2 x 20 mL), and dry ether (3 x 20 mL) to yield a slightly pink solid.[15]

Step 2: Synthesis of Dess-Martin Periodinane

-

To a stirring solution of the solid from Step 1 (20 g, 71 mmol) in 80 mL of acetic anhydride, add 100 mg of TsOH·H₂O.

-

Equip the flask with a drying tube and heat it in an oil bath at 80°C for 2 hours.

-

Cool the resulting brown slurry to 0°C in an ice-water bath and filter through a fritted glass funnel.

-

Wash the resulting white solid with anhydrous ether (5 x 50 mL) to give the final product.[15]

Quantitative Data for DMP Synthesis

| Parameter | Value | Reference |

| Yield | 15.2 g (40% overall) | [15] |

| ¹H NMR (300 MHz, CDCl₃) δ | 2.26 (s, 3H), 7.71 (dt, J=0.9, 7.8 Hz, 1H), 7.92 (dt, J=1.5, 7.4 Hz, 1H), 8.00 (d, J=8.1 Hz, 1H), 8.25 (dd, J=1.2, 7.5 Hz, 1H) | [15] |

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic routes starting from iodobenzene and leading to various hypervalent iodine reagents.

References

- 1. Hypervalent Iodine Compounds [organic-chemistry.org]

- 2. iipseries.org [iipseries.org]

- 3. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. dovepress.com [dovepress.com]

- 6. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]

- 7. Periodinane [chemeurope.com]

- 8. nbinno.com [nbinno.com]

- 9. calibrechem.com [calibrechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Unveiling the Electronic Heart of a Powerful Oxidant: An In-depth Technical Guide to the Iodine Atom in Iodosobenzene

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide offering an in-depth analysis of the electronic properties of the iodine atom in iodosobenzene has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the core characteristics of this widely utilized yet complex hypervalent iodine compound, presenting a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its chemical behavior.

This compound (C₆H₅IO) serves as a pivotal reagent in organic synthesis, primarily as an oxygen transfer agent. Its efficacy in these reactions is intrinsically linked to the unique electronic environment of the central iodine atom. This guide provides a thorough examination of this key aspect, moving beyond a superficial overview to deliver actionable insights for those working in chemical research and development.

The Electronic Configuration of Iodine in this compound: A Quantitative Perspective

The iodine atom in this compound exists in a hypervalent iodine(III) state, a key determinant of its reactivity. While often depicted with a simple I=O double bond, extensive theoretical and experimental studies have revealed a more nuanced picture. The I-O bond is more accurately described as a single dative sigma bond, a feature that significantly influences its chemical behavior. In the solid state, this compound adopts a polymeric structure, forming –I–O–I–O– chains, which contributes to its low solubility in many common solvents.[1]

To provide a clear and comparative overview, the following tables summarize key quantitative data on the electronic and structural properties of the iodine atom in this compound and a related monomeric derivative, 2-(tert-butylsulfonyl)iodosylbenzene, derived from experimental and computational studies.

Table 1: Structural Parameters of this compound and a Monomeric Derivative

| Parameter | This compound (Monomeric, Calculated) | 2-(tert-butylsulfonyl)iodosylbenzene (Experimental) |

| C-I Bond Length (Å) | ~2.13 | 2.128[1] |

| I-O Bond Length (Å) | ~1.85 | 1.848[1] |

| C-I-O Bond Angle (°) | ~95 | 94.78[1] |

Table 2: Calculated Electronic Properties of the Iodine and Oxygen Atoms in Monomeric this compound

| Property | Iodine (I) | Oxygen (O) |

| Mulliken Atomic Charge (e) | Data not explicitly found in a single comprehensive study | Data not explicitly found in a single comprehensive study |

| HOMO-LUMO Energy Gap (eV) | Value is for the entire molecule, not individual atoms | Value is for the entire molecule, not individual atoms |

Probing the Iodine Atom: Experimental Protocols

The characterization of the electronic properties of iodine in this compound relies on sophisticated spectroscopic techniques. Below are detailed methodologies for two key experimental approaches.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol for Organoiodine(III) Compounds:

-

Sample Preparation: A thin film of the this compound sample is prepared on a suitable substrate (e.g., silicon wafer or gold foil) by drop-casting from a dilute solution or by pressing the solid powder onto a sample holder. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for excitation. The emitted photoelectrons are collected and analyzed by a hemispherical electron energy analyzer.

-

Data Acquisition: A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for the I 3d region. The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV.

-

Data Analysis: The I 3d spectrum is expected to show a doublet corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit components. The binding energy of the I 3d₅/₂ peak for iodine(III) compounds is typically observed in the range of 620-622 eV. The exact binding energy provides information about the oxidation state and chemical environment of the iodine atom.

¹²⁷I Mössbauer Spectroscopy

¹²⁷I Mössbauer spectroscopy is a powerful technique for investigating the nuclear and electronic environment of iodine atoms in solid-state samples. It provides detailed information about the oxidation state, chemical bonding, and site symmetry of the iodine nucleus.

Experimental Protocol for Organoiodine Compounds:

-